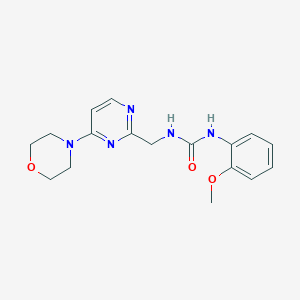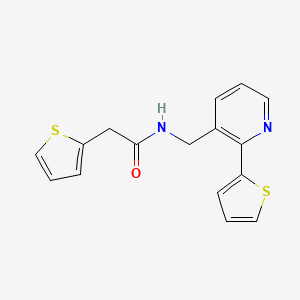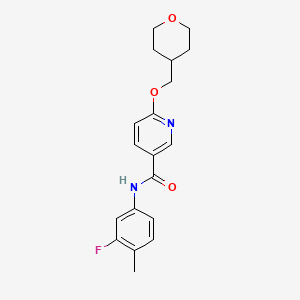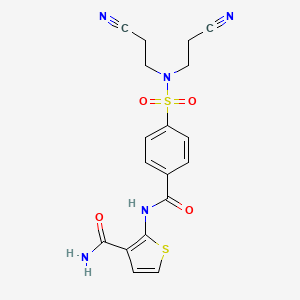
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, also known as PP2A inhibitor, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor exerts its effects by inhibiting the activity of protein phosphatase 2A (1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea), a serine/threonine phosphatase that regulates a wide range of cellular processes, including cell cycle progression, apoptosis, and DNA damage response. 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor binds to the catalytic subunit of 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea and prevents its interaction with regulatory subunits, thereby inhibiting its phosphatase activity.
Biochemical and Physiological Effects
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been shown to have various biochemical and physiological effects, including induction of cell cycle arrest and apoptosis in cancer cells, protection of neurons from oxidative stress, and inhibition of viral replication. 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has several advantages for lab experiments, including its high potency and selectivity for 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, its ability to target multiple diseases, and its potential for combination therapy with other drugs. However, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the evaluation of combination therapy with other drugs. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor and its effects on various signaling pathways.
Métodos De Síntesis
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor is synthesized using a multi-step process that involves the reaction of 2-methoxyaniline with 4-morpholinopyrimidine-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal, followed by treatment with urea to yield the final product, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and viral infections. In cancer, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been shown to protect neurons from oxidative stress and prevent the formation of toxic protein aggregates. In viral infections, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been shown to inhibit viral replication by targeting host factors required for viral entry and replication.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-24-14-5-3-2-4-13(14)20-17(23)19-12-15-18-7-6-16(21-15)22-8-10-25-11-9-22/h2-7H,8-12H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBNLASMXNFSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2923599.png)
![Methyl 3-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2923600.png)
![2-[(3-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2923602.png)


![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2923609.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2923612.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2923614.png)

![2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2923616.png)

![1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2923619.png)
![(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2923621.png)